molecular formula C15H12N2O B413948 1-Methoxy-4-phenylphthalazine CAS No. 15994-77-1

1-Methoxy-4-phenylphthalazine

Cat. No. B413948
CAS RN: 15994-77-1
M. Wt: 236.27g/mol
InChI Key: YEQIEUQHZWAWBR-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylphthalazine is a chemical compound with the molecular formula C15H12N2O . It has an average mass of 236.269 Da and a monoisotopic mass of 236.094955 Da .


Synthesis Analysis

The synthesis of phthalazines, including 1-Methoxy-4-phenylphthalazine, can be achieved through a metal-free four-step one-pot synthetic strategy . This process involves the use of o-methyl benzophenones as starting compounds . The combination of a light-mediated enolization of o-methyl benzophenones/Diels-Alder reaction domino process with a subsequent deprotection/aromatization domino reaction in one-pot leads to the efficient synthesis of high-value functionalized phthalazines .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-phenylphthalazine consists of a phthalazine core with a methoxy group at the 1-position and a phenyl group at the 4-position . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Phthalazine derivatives, including 1-Methoxy-4-phenylphthalazine, can undergo various chemical reactions . For instance, they can undergo a thermal rearrangement reaction towards corresponding quinazolines . They can also be obtained by ring-closing reactions of either o-dicarbonyl compounds with hydrazine reagents, aromatic aldazines, or arylhydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-4-phenylphthalazine include its molecular formula (C15H12N2O), average mass (236.269 Da), and monoisotopic mass (236.094955 Da) . More specific properties such as melting point, boiling point, and density would require additional data .

Scientific Research Applications

Antitumor Activity

1-Methoxy-4-phenylphthalazine derivatives have been synthesized and evaluated for their antitumor activity. In particular, compounds like N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide exhibited significant antitumor activities against human esophageal cancer cells, surpassing the effectiveness of some standard treatments (Xin, Meng, Liu, & Zhang, 2018).

Synthesis Methods

Efficient synthesis methods for derivatives of 1-Methoxy-4-phenylphthalazine have been developed. One notable method is the one-pot, four-component synthesis of {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which yields good to excellent outcomes (Torkian, Dabiri, Salehi, & Bararjanian, 2011).

JAK1 Inhibition

1-Anilino-4-phenylphthalazine derivatives have been identified as novel scaffolds for selective JAK1 inhibition, showing potential in the treatment of cancer, inflammatory, and autoimmune diseases. This represents a distinct approach compared to previously described JAK1 inhibitors (Norman, 2012).

Binding Selectivity for GABA-A Receptors

Certain 1-Methoxy-4-phenylphthalazine derivatives show high-affinity ligands with selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes. This discovery is significant for further understanding and potentially treating conditions related to these receptors (Carling et al., 2004).

Phosphodiesterase Inhibition

4-Aryl-substituted cis-tetra- and cis-hexahydrophthalazinones, including 1-Methoxy-4-phenylphthalazine derivatives, exhibit high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4). These findings are crucial in the development of drugs targeting PDE4 (Van der Mey et al., 2001).

Adenosine Receptor Antagonism

The 2-phenylphthalazin-1(2H)-one scaffold, closely related to 1-Methoxy-4-phenylphthalazine, has been identified as a core structure for designing potent and selective human A3 adenosine receptor antagonists. This discovery opens pathways for novel hA3 AR antagonists (Poli et al., 2011).

Phosphodiesterase 5 Inhibition

4-(3-Chloro-4-methoxybenzyl)aminophthalazines, including those substituted at the 1- and 6-positions of 1-Methoxy-4-phenylphthalazine, have been synthesized and evaluated for inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity. These compounds, particularly those with specific substituents, exhibit potent PDE5 inhibitory activity (Watanabe et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 4′-Methoxypropiophenone, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Future Directions

Phthalazines, including 1-Methoxy-4-phenylphthalazine, are important subunits of a broad variety of natural products with remarkable biological activities and are ubiquitous in pharmaceuticals . Therefore, the development of new environmentally friendly and efficient methodologies for the synthesis of substituted phthalazines is highly desirable . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

1-methoxy-4-phenylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-18-15-13-10-6-5-9-12(13)14(16-17-15)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQIEUQHZWAWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-phenylphthalazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Horkel - Metalation of Azines and Diazines, 2013 - Springer
… In order to achieve at least metalation on the benzene core of phthalazine, 1,4-dimethoxyphthalazine and 1-methoxy-4-phenylphthalazine were treated with various alkyllithium …
Number of citations: 8 link.springer.com
林英作, 東野武郎, 大石悦男, 佐野勝 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
… Heating of I with sodium methoxide gives 1-methoxy-4-phenylphthalazine (IV), while that of I with aniline gives 1-anilino-4-phenylphthalazine (V). From these results, it is seen that the …
Number of citations: 3 www.jstage.jst.go.jp

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